2-amino-4-methoxy-N-methylbenzene-1-sulfonamide
Overview
Description
2-Amino-4-methoxy-N-methylbenzene-1-sulfonamide is a chemical compound with the molecular formula C8H12N2O3S. It is characterized by the presence of an amino group (-NH2), a methoxy group (-OCH3), and a sulfonamide group (-SO2NHCH3) attached to a benzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-4-methoxy-N-methylbenzene-1-sulfonamide typically involves the following steps:
Nitration: The starting material, 4-methoxyaniline, is nitrated to produce 4-methoxy-2-nitroaniline.
Reduction: The nitro group in 4-methoxy-2-nitroaniline is reduced to an amino group, yielding 2,4-diaminomethoxybenzene.
Sulfonation: The diamino compound is then sulfonated to introduce the sulfonamide group, resulting in the formation of this compound.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors or batch reactors, optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4-methoxy-N-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitroso or nitro compound.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The methoxy and sulfonamide groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as iron (Fe) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles like hydroxide (OH-) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Nitroso- and nitro derivatives.
Reduction: Amino derivatives.
Substitution: Hydroxylated and aminated derivatives.
Scientific Research Applications
2-Amino-4-methoxy-N-methylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It can be used as a probe in biochemical studies to understand enzyme mechanisms.
Industry: It is used in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which 2-amino-4-methoxy-N-methylbenzene-1-sulfonamide exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the biological system being studied.
Comparison with Similar Compounds
2-Amino-5-methoxy-N-methylbenzene-1-sulfonamide
2-Amino-3-methoxy-N-methylbenzene-1-sulfonamide
2-Amino-6-methoxy-N-methylbenzene-1-sulfonamide
Uniqueness: 2-Amino-4-methoxy-N-methylbenzene-1-sulfonamide is unique due to its specific arrangement of functional groups, which influences its reactivity and applications. Compared to similar compounds, its position of the methoxy group on the benzene ring can lead to different chemical and biological properties.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-amino-4-methoxy-N-methylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3S/c1-10-14(11,12)8-4-3-6(13-2)5-7(8)9/h3-5,10H,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHWWTCXIXHPJMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=C(C=C(C=C1)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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